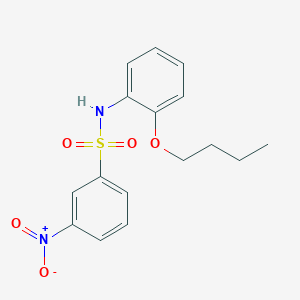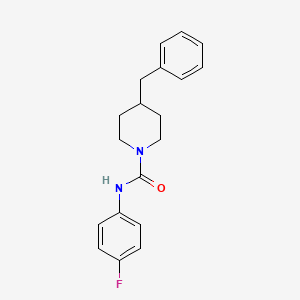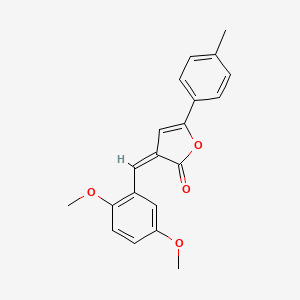
8-allyl-N-(2-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Allyl-N-(2-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide is a compound that belongs to the chromene family. Chromenes are known for their presence in many biologically active compounds and are of interest in various fields of chemistry and pharmacology.
Synthesis Analysis
The synthesis of chromene derivatives often involves multi-step chemical processes. For instance, a related compound, 4-oxo-4H-chromene-3-carboxylic acid, an important intermediate in many biologically active compounds, was synthesized from commercially available 1-(2-hydroxyphenyl) ethanone through a Vilsmeier reaction and oxidation by Jones reagent (Zhu et al., 2014).
Molecular Structure Analysis
Chromene derivatives typically have planar molecular structures with specific conformations. For example, in N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides, molecules exhibit planar structures and anti conformations (Gomes et al., 2015). These structural characteristics are crucial for their biological activity and chemical reactivity.
Chemical Reactions and Properties
Chromene derivatives participate in various chemical reactions, contributing to their versatility in synthetic chemistry. For example, the synthesis of 2-amino-5-oxo-4-aryl-4H,5H-pyrano[3,2-c]chromene-3-carboxamide demonstrates the potential for chromene compounds in multi-component condensation reactions (Jadhav et al., 2018).
Physical Properties Analysis
The physical properties of chromene derivatives, such as solubility and melting point, are influenced by their molecular structure. The crystalline structures, as studied in various derivatives, show different space groups and cell parameters, indicating varied physical properties (Barili et al., 2001).
Chemical Properties Analysis
Chromene derivatives exhibit a range of chemical properties, such as reactivity towards different reagents and stability under various conditions. Their chemical properties are often studied in the context of their use as intermediates in organic synthesis or as ligands in the formation of metal complexes (Myannik et al., 2018).
Applications De Recherche Scientifique
Chemical Reactivity and Catalysis
Research on N-allylic systems, including compounds similar to the one , reveals their importance in catalysis. These systems are crucial in isomerization processes catalyzed by transition metal complexes, leading to the synthesis of various compounds with high selectivity. Transition metals like Rh, Ru, Fe, Ir, and others have been utilized for the isomerization of N-allyl compounds, demonstrating the versatility and potential application of such structures in organic synthesis and catalysis (Krompiec, S., Krompiec, M., Penczek, R., & Ignasiak, H., 2008).
Environmental Remediation
The chlorophenyl moiety present in the compound indicates its relevance to environmental science, particularly in the context of pollution remediation. Studies on chlorinated phenols, which share a structural component with the compound of interest, have explored their degradation and the environmental impact. Zero valent iron and bimetallic systems have been researched for their ability to efficiently dechlorinate chlorophenols, suggesting a potential application in treating environmental contaminants (Gunawardana, B., Singhal, N., & Swedlund, P., 2011).
Supramolecular Chemistry
Compounds with specific functional groups, similar to those found in 8-allyl-N-(2-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide, are often explored in supramolecular chemistry for their ability to form ordered structures. These properties are essential for the development of new materials with applications in nanotechnology, drug delivery, and more. For instance, the study of metalloporphyrin catalysts for the selective functionalization of saturated C-H bonds highlights the importance of precise chemical reactivity in creating complex molecular architectures (Che, C., Lo, V., Zhou, C.-Y., & Huang, J.-S., 2011).
Propriétés
IUPAC Name |
N-(2-chlorophenyl)-2-oxo-8-prop-2-enylchromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClNO3/c1-2-6-12-7-5-8-13-11-14(19(23)24-17(12)13)18(22)21-16-10-4-3-9-15(16)20/h2-5,7-11H,1,6H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHNVEYOBSQJBLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(3-bromo-4-{2-[(4-methylphenyl)amino]-2-oxoethoxy}phenyl)-1-cyanovinyl]benzoic acid](/img/structure/B5500970.png)


![1-[(2-naphthyloxy)acetyl]indoline](/img/structure/B5501016.png)

![3-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methoxy}pyridin-2-amine](/img/structure/B5501019.png)
![5-(2,3-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5501027.png)
![3-{[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]amino}propyl acetate](/img/structure/B5501034.png)




![3,7-dimethyl-11-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5501079.png)
![4-(3-hydroxy-3-methylbutyl)-N-[1-(3-isopropyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide](/img/structure/B5501085.png)